molecular formula C19H36Br2Cl2N4O2 B12727771 1,1'-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride CAS No. 95461-40-8

1,1'-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride

Cat. No.: B12727771
CAS No.: 95461-40-8
M. Wt: 583.2 g/mol
InChI Key: AVWCHYJNMWLPEV-UHFFFAOYSA-N
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Description

1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride is a synthetic organic compound It is characterized by its complex structure, which includes piperazinium rings, bromine atoms, and dichloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazinium core, followed by the introduction of the bromine atoms and the propyl groups. Common reagents used in these reactions include bromine, propyl halides, and various catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a molecular probe.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,3-Propanediyl)bis(4-(3-chloro-1-oxopropyl)-1-methylpiperazinium) dichloride
  • 1,1’-(1,3-Propanediyl)bis(4-(3-iodo-1-oxopropyl)-1-methylpiperazinium) dichloride
  • 1,1’-(1,3-Propanediyl)bis(4-(3-fluoro-1-oxopropyl)-1-methylpiperazinium) dichloride

Uniqueness

The uniqueness of 1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride lies in its specific substitution pattern and the presence of bromine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

95461-40-8

Molecular Formula

C19H36Br2Cl2N4O2

Molecular Weight

583.2 g/mol

IUPAC Name

4-bromo-1-[4-[3-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]propyl]piperazin-4-ium-1-yl]butan-2-one;dichloride

InChI

InChI=1S/C19H34Br2N4O2.2ClH/c20-4-2-18(26)16-24-12-8-22(9-13-24)6-1-7-23-10-14-25(15-11-23)17-19(27)3-5-21;;/h1-17H2;2*1H

InChI Key

AVWCHYJNMWLPEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC[NH+]1CCC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Cl-].[Cl-]

Origin of Product

United States

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